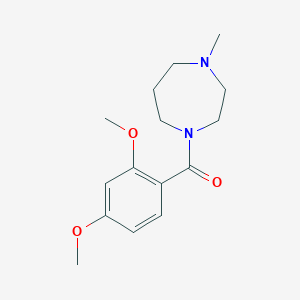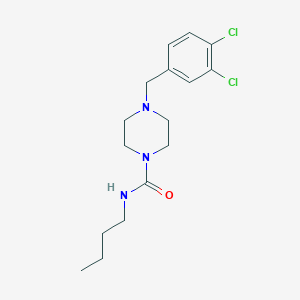amine hydrochloride](/img/structure/B5334954.png)
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride, also known as ABMA, is a chemical compound that has been studied extensively in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of [4-(allyloxy)-3-bromo-5-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride is not fully understood, but it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and antitumor activities, as well as neuroprotective effects. It has also been found to reduce oxidative stress and inflammation in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in the development of new drugs. However, its limited solubility in water and potential toxicity at high doses are limitations that must be taken into consideration.
Zukünftige Richtungen
There are several future directions for the study of [4-(allyloxy)-3-bromo-5-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride, including further investigation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new derivatives of this compound with improved solubility and bioavailability could lead to the development of new drugs with enhanced therapeutic potential.
Synthesemethoden
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride can be synthesized using various methods, including the reaction of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde with 2-(pyridin-2-ylmethyl)amine hydrochloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride has been studied extensively in scientific research for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and antitumor activities, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of Parkinson's disease and as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2.ClH/c1-3-8-22-17-15(18)9-13(10-16(17)21-2)11-19-12-14-6-4-5-7-20-14;/h3-7,9-10,19H,1,8,11-12H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOMWMUGDWODRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Br)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5334898.png)


![N-(5-fluoro-2-methylphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5334920.png)
![1-methyl-1'-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5334927.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-propylbenzamide](/img/structure/B5334934.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5334948.png)
![methyl N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5334958.png)

![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)

